Phenelzine is a small organic compound [] classified as a non-selective, irreversible monoamine oxidase inhibitor (MAOI) []. It has been a valuable tool in scientific research for studying the role of monoamine oxidases (MAO) in various biological processes []. Phenelzine inhibits both MAO-A and MAO-B enzymes, which are responsible for the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine in the brain []. This inhibition leads to increased levels of these neurotransmitters, providing insight into their functions and involvement in various physiological and pathological conditions [].
Phenelzine is derived from phenethylamine, a naturally occurring compound found in various plants. It belongs to the class of monoamine oxidase inhibitors, which are further categorized into selective and non-selective types. Phenelzine is classified as a non-selective inhibitor, affecting both monoamine oxidase A and B enzymes . This classification is significant as it influences its therapeutic applications and side effects.
The synthesis of phenelzine can be achieved through several methods, with varying yields and complexities. A common method involves the reaction of phenethyl bromide with hydrazine hydrate in ethanol, which subsequently forms phenelzine sulfate . Another efficient synthesis pathway includes:
The synthesis often employs techniques such as thin-layer chromatography for monitoring the reaction progress, along with spectroscopic methods (Nuclear Magnetic Resonance and Mass Spectrometry) for characterizing the final product .
Phenelzine has a molecular formula of and a molecular weight of 152.19 g/mol. Its structure consists of a phenyl group attached to an ethylhydrazine moiety, where the hydrazine functional group (-NH-NH2) contributes significantly to its pharmacological properties.
Phenelzine undergoes various chemical reactions that are pivotal in its pharmacological activity. The primary reaction involves irreversible inhibition of monoamine oxidase enzymes, which prevents the breakdown of neurotransmitters.
Phenelzine's mechanism primarily involves the irreversible inhibition of monoamine oxidase A and B. This action results in increased concentrations of serotonin, norepinephrine, and dopamine within synaptic clefts, enhancing mood regulation and anxiety relief.
Relevant analyses indicate that phenelzine exhibits characteristics typical of hydrazines, including reactivity towards electrophiles due to the presence of nitrogen atoms in its structure .
Phenelzine is primarily used in clinical settings for:
Phenelzine (β-phenylethylhydrazine) is a hydrazine derivative with the chemical formula C₈H₁₂N₂ and a molecular weight of 136.19 g/mol. Its structure comprises a phenethylamine backbone linked to a hydrazine (-NH-NH₂) group. This configuration is critical for its irreversible inhibition of monoamine oxidase (MAO) enzymes. As a hydrazine derivative, phenelzine shares structural similarities with other early MAO inhibitors like isocarboxazid but differs from non-hydrazine agents (e.g., tranylcypromine). The primary amine group in its hydrazine moiety enables covalent binding to MAO’s flavin cofactor, rendering the enzyme permanently inactive. Analogues such as pheniprazine (α-methylphenelzine) and metfendrazine (α,N-dimethylphenelzine) feature methyl substitutions that alter pharmacokinetics but retain MAO affinity [4] [7].
Phenelzine was first synthesized in 1932 by Emil Votoček and Otakar Leminger via nucleophilic substitution. The primary route involves reacting 2-phenylethylbromide with hydrazine:
C₆H₅-CH₂-CH₂Br + 2 NH₂-NH₂ → C₆H₅-CH₂-CH₂-NH-NH₂ + NH₂-NH₃⁺Br⁻
This method yields phenelzine as a sulfate salt for pharmaceutical use. Developed by Parke-Davis, phenelzine received FDA approval in 1961 under the brand name Nardil®. Its discovery marked a milestone in psychopharmacology as one of the first hydrazine-based MAO inhibitors for depression [4] [8].
Table 1: Structural Analogs of Phenelzine
Compound | Chemical Alteration | Key Property |
---|---|---|
Phenelzine | β-Phenylethylhydrazine | Irreversible MAO-A/B inhibition |
Pheniprazine | α-Methylphenelzine | Enhanced lipophilicity |
Metfendrazine | α,N-Dimethylphenelzine | Reduced MAO affinity |
Tranylcypromine | Cyclopropylamine backbone | Non-hydrazine MAOI |
Phenelzine irreversibly inhibits both MAO-A and MAO-B isoforms by forming covalent adducts with the enzymes’ flavin adenine dinucleotide (FAD) cofactors. This inhibition elevates synaptic concentrations of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) by blocking their degradation. MAO-A preferentially metabolizes 5-HT and NE, while MAO-B degrades phenethylamine and benzylamine. Phenelzine exhibits slight selectivity for MAO-A (IC₅₀ ≈ 2–10 µM) over MAO-B (IC₅₀ ≈ 4–30 µM). Inhibition persists until de novo enzyme synthesis occurs (2–3 weeks), necessitating a washout period before switching antidepressants [1] [6].
Beyond MAO, phenelzine inhibits γ-aminobutyric acid transaminase (GABA-T) and alanine transaminase (ALA-T). GABA-T inhibition increases brain GABA levels by ~300% within hours, contributing to anxiolytic effects. This action is mediated primarily by its metabolite β-phenylethylidenehydrazine (PEH). ALA-T inhibition elevates alanine, potentially linked to rare hepatotoxicity. Notably, GABA elevation occurs at therapeutic doses (0.5–1.0 mg/kg), while alanine accumulation requires higher concentrations [6] [8].
Phenelzine metabolizes into two bioactive compounds:
Phenelzine sulfate is rapidly absorbed after oral administration, reaching peak plasma concentrations (Cₘₐₓ ≈ 19.8 ng/mL) within 43 minutes. Its volume of distribution is difficult to quantify due to extensive tissue penetration, particularly into the CNS. Unchanged phenelzine displays high plasma protein binding (>85%), reducing free drug availability. The drug’s effects outlast its plasma half-life (11.6 hours) because irreversible MAO inhibition requires enzyme regeneration, not sustained drug presence [3] [7].
Phenelzine undergoes hepatic metabolism via two primary routes:
Table 2: Major Metabolites of Phenelzine and Their Biological Activities
Metabolite | Formation Pathway | Biological Activity |
---|---|---|
Phenylacetic acid | β-Oxidation | Inactive; urinary excretion |
p-Hydroxyphenylacetic acid | CYP450 hydroxylation | Inactive; urinary excretion |
N2-Acetylphenelzine | Acetylation | Inactive |
β-Phenylethylidenehydrazine (PEH) | Dehydrogenation | GABA-T inhibition, aldehyde sequestration |
Phenethylamine (PEA) | Deamination | TAAR1 agonism; catecholamine release |
Urinary excretion recovers 79% of a dose as phenylacetic and p-hydroxyphenylacetic acids within 96 hours. Phenelzine also inactivates CYP450 enzymes (e.g., CYP2C19) via heme adduct formation, causing pharmacokinetic drug interactions [3] [8].
Interactive Table: Phenelzine Pharmacokinetic Parameters
Parameter | Value | Significance |
---|---|---|
Oral bioavailability | >90% | Rapid GI absorption |
Tₘₐₓ | 43 minutes | Quick onset of enzymatic inhibition |
Plasma half-life | 11.6 hours | Short, but effects persist due to irreversible MAOI |
Protein binding | >85% | Limits free drug availability |
Primary excretion | Urine (79% in 96 hrs) | As inactive acid metabolites |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7